Home > Products > Screening Compounds P23314 > N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine - 2640976-67-4

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Catalog Number: EVT-6607922
CAS Number: 2640976-67-4
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor, exhibiting activity against CDKs 1, 2, 4, 8, and 9. [] This compound demonstrates antitumor efficacy in multiple hematologic malignancy mice xenograft models, inducing apoptosis and cell cycle arrest. [] Notably, it exhibits low toxicity in preclinical models. []

cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306)

Compound Description: A-987306 acts as a potent histamine H4 receptor antagonist, exhibiting high affinity for both rat and human H4 receptors. [] It demonstrates in vivo H4 antagonism in mice, blocking H4-agonist-induced scratch responses and exhibiting anti-inflammatory activity in a peritonitis model. [] A-987306 also effectively blocks pain responses in a rat post-carrageenan thermal hyperalgesia model, suggesting potential as an analgesic. []

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 serves as a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. [] The compound demonstrates significant antitumor activity in RT112 bladder cancer xenografts models overexpressing wild-type FGFR3, indicating its potential as an anticancer agent. []

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, exhibiting excellent FLAP binding potency and potent inhibition of leukotriene B4 (LTB4) synthesis in human whole blood. [] It possesses a favorable cross-species drug metabolism and pharmacokinetics profile, predicting low human clearance and a low risk for drug-drug interactions. []

Overview

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic organic compound with potential therapeutic applications, particularly in the field of oncology. This compound features a complex structure that includes a pyrimidine core, a piperazine moiety, and a quinazoline ring, which are known for their biological activities. The compound's design aims to enhance its efficacy as an inhibitor of specific biological targets related to cancer and other diseases.

Source

The compound has been studied in various scientific articles and patents, indicating its relevance in medicinal chemistry. Research has focused on its synthesis, biological activity, and potential applications in drug development .

Classification

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine belongs to the class of heterocyclic compounds, specifically those containing quinazoline and pyrimidine structures. These compounds are often explored for their pharmacological properties, including anticancer and enzyme inhibition activities.

Synthesis Analysis

The synthesis of N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine can be achieved through several methods, primarily involving the coupling of various intermediates.

Methods:

  1. Piperazine Derivative Formation: The synthesis typically begins with the formation of the piperazine derivative, which is then reacted with a suitable quinazoline precursor.
  2. Quinazoline Core Synthesis: The quinazoline ring can be synthesized via cyclization reactions involving 2-aminoaryl ketones and isocyanates or other suitable reagents.
  3. Final Coupling Reaction: The final step involves the coupling of the piperazine derivative with the quinazoline core to form the target compound. This may involve various coupling techniques such as Suzuki or Buchwald-Hartwig reactions .

Technical details regarding reaction conditions (temperature, solvents) and purification methods (chromatography) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Data

The molecular formula is C17H22N6C_{17}H_{22}N_{6}, with a molecular weight of approximately 318.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Chemical Reactions Analysis

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions typical for amines and heterocycles:

  1. N-Alkylation: The dimethylamino group can participate in alkylation reactions.
  2. Acid-base Reactions: The presence of nitrogen atoms allows for protonation/deprotonation under acidic or basic conditions.
  3. Substitution Reactions: The quinazoline moiety may undergo electrophilic substitution reactions due to its aromatic nature .
Mechanism of Action

The mechanism of action for N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is primarily linked to its role as an inhibitor of specific enzymes or receptors involved in cancer pathways.

Process:

  1. Binding Affinity: The compound binds to target proteins, inhibiting their activity.
  2. Signal Transduction Disruption: By blocking these targets, it disrupts signaling pathways that promote cell proliferation and survival.
  3. Induction of Apoptosis: Ultimately, this may lead to programmed cell death in cancerous cells .
Physical and Chemical Properties Analysis

Physical Properties

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is typically a solid at room temperature with moderate solubility in common organic solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of amino groups. Its reactivity profile includes potential interactions with electrophiles due to the electron-rich nature of the piperazine and pyrimidine rings.

Applications

N,N-dimethyl-4-[4-(quinazolin-4-y)piperazin-1-y]pyrimidin-2-amines have demonstrated potential applications in scientific research, particularly in:

  1. Drug Development: As a lead compound for developing new anticancer agents.
  2. Biochemical Research: To study enzyme inhibition mechanisms related to metabolic processes.
  3. Pharmacological Studies: Investigating its effects on specific cellular pathways involved in disease progression .

This compound represents an important area of study within medicinal chemistry, offering insights into potential therapeutic strategies against cancer and other diseases through targeted molecular design and synthesis.

Introduction to Quinazoline-Piperazine-Pyrimidine Hybrid Scaffolds

The strategic integration of nitrogen-containing heterocycles represents a cornerstone of modern drug design, with N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine exemplifying the therapeutic potential of hybrid molecular architectures. This compound features three pharmacologically significant moieties: a quinazoline core linked via a piperazine spacer to a N,N-dimethylpyrimidin-2-amine unit. Such deliberate molecular hybridization capitalizes on the distinct biological properties of each component while potentially yielding synergistic pharmacological effects. The structural complexity of this arrangement enables multifaceted interactions with biological targets, positioning it as a versatile scaffold for developing therapeutics against complex diseases including cancer, metabolic disorders, and infectious diseases. Its synthesis typically involves sequential nucleophilic substitution reactions, where the piperazine linker serves as a versatile bridge between the quinazoline and pyrimidine domains, allowing for structural diversification at each site to optimize drug-like properties [3] [9].

Structural Significance of the Quinazoline Core in Medicinal Chemistry

The quinazoline nucleus—a diazanaphthalene structure comprising fused benzene and pyrimidine rings—constitutes a privileged scaffold in drug discovery due to its diverse pharmacological profile and structural versatility. First synthesized in 1869 through the condensation of cyanogens with 2-aminobenzoic acid, quinazoline derivatives have evolved into clinically indispensable agents [6] [10]. The electronic distribution across the bicyclic system facilitates π-stacking interactions with biological targets, while the nitrogen atoms serve as hydrogen bond acceptors, enhancing target binding affinity. These properties contribute to quinazoline's remarkable capacity to engage with diverse enzyme classes and receptors.

Quinazoline-based drugs have achieved significant clinical success, particularly in oncology, where they function as potent kinase inhibitors. Gefitinib and erlotinib—EGFR tyrosine kinase inhibitors—exemplify this application, disrupting signal transduction pathways in cancer cells by competitively occupying the ATP-binding site [6]. Beyond oncology, quinazoline derivatives demonstrate multifunctional pharmacological activities, including cholinesterase inhibition for Alzheimer's disease management, β-amyloid aggregation suppression, and glucokinase activation for diabetes therapy. This versatility stems from the synthetic flexibility of the quinazoline ring, which permits strategic substitutions at positions C-2, C-4, N-1, and N-3 to fine-tune target specificity and optimize pharmacokinetic profiles [4] [6].

Table 1: Clinically Significant Quinazoline-Based Therapeutics

CompoundTherapeutic ApplicationKey Structural FeaturesPrimary Biological Target
GefitinibNon-small cell lung cancer3-Chloro-4-fluoroaniline substituentEGFR tyrosine kinase
ErlotinibPancreatic cancerAcetylenic side chainEGFR tyrosine kinase
DoxazosinHypertension, BPHPiperazinyl carbonyl linkageα1-adrenergic receptors
ProquazoneAnti-inflammatoryDibenzylamine substitutionCyclooxygenase (COX)
DehydroevodiamineAlzheimer's disease (investigational)Pentacyclic quinazolinone structureAcetylcholinesterase

Role of Piperazine Linkers in Enhancing Bioavailability and Target Affinity

Piperazine, a diazacycloalkane characterized by two nitrogen atoms at opposite positions within a six-membered ring, serves as a crucial pharmacophore in the design of N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine. The piperazine ring functions as a conformationally flexible linker that spatially orients the quinazoline and pyrimidine moieties for optimal target engagement while simultaneously enhancing aqueous solubility through protonation of its nitrogen atoms under physiological conditions [4]. This solubility enhancement directly addresses a common limitation of polyaromatic systems, facilitating gastrointestinal absorption and improving oral bioavailability—a critical factor in central nervous system-targeting therapeutics where blood-brain barrier penetration is essential.

The hydrogen-bonding capability of piperazine's nitrogen atoms significantly contributes to target affinity and selectivity. In anti-inflammatory quinazoline-piperazine hybrids, such as those described by Ghorab and colleagues, the piperazine linker forms critical hydrogen bonds with residues in the cyclooxygenase-2 (COX-2) active site, contributing to both potency (IC₅₀ = 116.73 μmol/kg) and selectivity over COX-1 (ratio = 0.44) [2]. Similarly, in glucokinase activators, piperazine-containing derivatives demonstrated enhanced enzymatic activation (EC₅₀ = 516-632 nM) compared to non-piperazine analogues, attributed to the linker's ability to bridge interactions between the allosteric site and adjacent hydrophobic regions [4]. The metabolic stability imparted by piperazine is particularly valuable, as its inclusion often reduces oxidative metabolism compared to alkylamine chains, extending compound half-life in vivo.

Table 2: Impact of Piperazine Linkers on Pharmacological Properties of Hybrid Compounds

Hybrid StructureBiological ActivityPiperazine ContributionObserved Enhancement
Quinazoline-piperazine-pyrimidineCOX-2 inhibitionHydrogen bonding network formationUlcer index reduction (11.38 vs 17.02)
Quinazolinone-thiazole-piperazineGlucokinase activationSpatial orientation of pharmacophoresEC₅₀ = 516 nM vs standard RO-281675
Quinoxaline-piperazine-pyrimidineKinase inhibitionSolubility enhancementImproved IC₅₀ in cellular assays
Dihydroquinazoline-piperazine-anilineAnticancer activityConformational flexibilityEnhanced tumor growth inhibition

Historical Evolution of Pyrimidine Derivatives in Drug Discovery

Pyrimidine—a diazine heterocycle—has profoundly influenced medicinal chemistry since the discovery of its fundamental role in nucleic acid biochemistry. The structural mimicry of purine bases enables pyrimidine derivatives to interfere with essential biological processes, particularly nucleotide metabolism and DNA synthesis. Early milestones include the development of antifolate agents like pyrimethamine (1953), which inhibits dihydrofolate reductase in malarial parasites, establishing pyrimidine as a privileged scaffold for antiparasitic drug development [6] [8]. This historical foundation directly informs contemporary applications in hybrid molecules such as N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine, where the pyrimidine component often retains its function in targeting nucleotide-binding domains.

The structural evolution of pyrimidine derivatives demonstrates increasing sophistication in molecular design. Initial modifications focused on simple monocyclic substitutions, exemplified by trimethoprim (2,4-diamino-5-substituted pyrimidine). Modern approaches incorporate pyrimidine into hybrid architectures where it functions synergistically with complementary pharmacophores. In antimalarial research, quinoline-pyrimidine hybrids exhibit dual-stage activity against Plasmodium falciparum by combining the hemozoin inhibition properties of quinoline with the antifolate mechanism of pyrimidine [8]. The N,N-dimethylaminopyrimidine unit present in N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine represents a particularly significant advancement, as methylation modulates electron distribution, enhancing both membrane permeability and binding affinity through hydrophobic interactions. This modification exemplifies how strategic functionalization can optimize pyrimidine derivatives for contemporary therapeutic challenges, including kinase inhibition and allosteric enzyme modulation [6] [9].

Table 3: Historical Development of Therapeutically Significant Pyrimidine Derivatives

EraRepresentative AgentTherapeutic ApplicationStructural Innovation
1950sPyrimethamineAntimalarial2,4-Diamino-5-chlorophenyl substitution
1960sTrimethoprimAntibacterial3,4,5-Trimethoxybenzyl modification
1980sZidovudineAntiviral (HIV)3'-Azido substitution in sugar moiety
2000sGefitinib (pyrimidine component)Anticancer (EGFR TKI)Monocyclic anilinoquinazoline integration
ContemporaryPyrimidine hybridsMulti-target therapiesIntegration with quinazoline/piperazine

Properties

CAS Number

2640976-67-4

Product Name

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

IUPAC Name

N,N-dimethyl-4-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-2-amine

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C18H21N7/c1-23(2)18-19-8-7-16(22-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)20-13-21-17/h3-8,13H,9-12H2,1-2H3

InChI Key

KLULATOKJPDFAP-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.